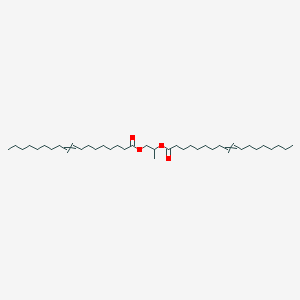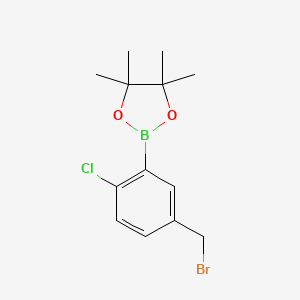
2-Octadec-9-enoyloxypropyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadec-9-enoyloxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol. One common method is the reaction of octadec-9-enoic acid with 2,3-dihydroxypropyl octadec-9-enoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of immobilized catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-Octadec-9-enoyloxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Octadec-9-enoyloxypropyl octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Octadec-9-enoyloxypropyl octadec-9-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release octadec-9-enoic acid, which can modulate various signaling pathways and exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octadec-9-enoate: A simpler ester of octadec-9-enoic acid.
Ethyl octadec-9-enoate: Another ester with a shorter alcohol chain.
2,3-Dihydroxypropyl octadec-9-enoate: A precursor in the synthesis of 2-Octadec-9-enoyloxypropyl octadec-9-enoate.
Uniqueness
This compound is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality allows for more versatile applications in various fields, particularly in the development of complex lipid-based systems .
Propiedades
Fórmula molecular |
C39H72O4 |
|---|---|
Peso molecular |
605.0 g/mol |
Nombre IUPAC |
2-octadec-9-enoyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3 |
Clave InChI |
UMHYVXGZRGOICM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12496679.png)
![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)

![2-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12496701.png)
![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)

![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496768.png)
